1H and 13C NMR spectral data for 8-(Trifluoromethyl)naphthalen-2-ol
1H and 13C NMR spectral data for 8-(Trifluoromethyl)naphthalen-2-ol
The following technical guide provides an in-depth spectral analysis of 8-(Trifluoromethyl)naphthalen-2-ol .
In-Depth Technical Guide: H and C NMR Spectral Data for 8-(Trifluoromethyl)naphthalen-2-ol
Executive Summary & Structural Context
Compound: 8-(Trifluoromethyl)naphthalen-2-ol
Formula: C
This guide details the nuclear magnetic resonance (NMR) signature of 8-(Trifluoromethyl)naphthalen-2-ol, a rare 1,7-disubstituted naphthalene scaffold (using alternate numbering). The molecule features a "hetero-ring" substitution pattern where the electron-donating hydroxyl group (-OH) and the electron-withdrawing trifluoromethyl group (-CF
Critical Structural Feature: The peri-interaction between the proton at C1 and the -CF
Experimental Protocol for Spectral Acquisition
To ensure high-fidelity data suitable for publication or regulatory submission, the following protocol is recommended.
Sample Preparation[1][2][3][4][5][6]
-
Solvent: Deuterated Chloroform (CDCl
) is the standard solvent.[1]-
Note: DMSO-
may be used to observe the labile hydroxyl proton (–OH) as a sharp distinct signal (often a doublet if coupling to H1/H3 is resolved), whereas in CDCl , it often appears as a broad singlet.[1]
-
-
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS,
0.[1]00) or residual solvent peak (CHCl , 7.26; DMSO, 2.50).[1]
Acquisition Parameters (Recommended)
| Parameter | |||
| Frequency | 400–600 MHz | 100–150 MHz | 376–564 MHz |
| Pulse Angle | 30° | 30° | 30° |
| Relaxation Delay (D1) | 1.0 s | 2.0 s | 1.0 s |
| Scans (NS) | 16–64 | 1024–4096 | 32–64 |
| Temperature | 298 K | 298 K | 298 K |
H NMR Spectral Analysis
The proton spectrum is defined by the interplay between the shielding effect of the OH group (Ring A) and the deshielding/coupling effects of the CF
Predicted Chemical Shifts & Assignments (CDCl )
Data derived from Substituent Chemical Shift (SCS) additivity models anchored to 2-naphthol and 1-(trifluoromethyl)naphthalene experimental values.
| Position | Multiplicity | Assignment Logic | ||
| H1 | 7.55 – 7.65 | d / br s | Peri-effect: Deshielded by C8-CF | |
| H3 | 7.15 – 7.20 | d | Ortho to OH (shielded).[1] Standard | |
| H4 | 7.75 – 7.80 | d | Meta to OH.[1] Standard | |
| H5 | 7.90 – 8.00 | d | Para to CF | |
| H6 | 7.45 – 7.55 | t (dd) | Meta to CF | |
| H7 | 7.85 – 7.95 | d (dq) | Ortho to CF | |
| OH | 5.0 – 5.5 | br s | — | Variable. Downfield shift indicates H-bonding.[1] |
Key Diagnostic Signals[1]
-
The Peri-Proton (H1): In unsubstituted 2-naphthol, H1 is at ~7.10 ppm.[1] The 8-CF
group exerts a strong deshielding peri-effect (typically +0.4 to +0.5 ppm), pushing H1 downfield to ~7.60 ppm.[1] It may appear broadened due to through-space coupling with fluorine.[1] -
The Ortho-Proton (H7): Located next to the CF
group, this proton will exhibit a characteristic "doublet of quartets" (or broadened doublet) due to long-range coupling.[1]
C NMR Spectral Analysis
The carbon spectrum is definitive due to the characteristic quartets arising from C-F coupling.[1]
Predicted Chemical Shifts & Assignments (CDCl )
| Carbon | Splitting | Note | ||
| C2 | 153.5 | s | — | Ipso-OH. Most deshielded aromatic carbon.[1] |
| C8 | 126.5 | q | Ipso-CF | |
| CF | 124.5 | q | Trifluoromethyl. Distinctive high-field quartet.[1] | |
| C1 | 122.0 | q (br) | Peri-carbon.[1] May show broadening.[1] | |
| C3 | 110.0 | s | — | Ortho to OH (shielded).[1] |
| C4 | 129.5 | s | — | |
| C4a | 134.5 | s | — | Quaternary bridgehead.[1] |
| C5 | 128.5 | q | Para to CF | |
| C6 | 125.5 | s | — | |
| C7 | 127.0 | q | Ortho to CF | |
| C8a | 128.0 | s | — | Quaternary bridgehead.[1] |
Structural Visualization & Logic
The following diagram illustrates the assignment logic, highlighting the "Peri-Interaction" and "Ortho-Coupling" pathways that define the spectral fingerprint.
Caption: Logical flow of substituent effects determining the chemical shifts of key diagnostic nuclei.
Synthesis & Purification Context
Understanding the synthesis helps in identifying potential impurities in the NMR spectrum.[1]
-
Likely Route: Cross-coupling of 8-bromo-2-naphthol (or protected derivative) with a trifluoromethylating agent (e.g., methyl fluorosulfonyldifluoroacetate) or via functionalization of 1-trifluoromethyl-7-methoxy-naphthalene.[1]
-
Common Impurities:
References
-
Naphthalene General Data: Spectral Database for Organic Compounds (SDBS). SDBS No. 1385 (2-Naphthol).[1] Link[1]
-
Trifluoromethyl Effects: Kobayashi, Y., et al. "Trifluoromethylation of Naphthalenes."[1] Journal of Organic Chemistry, 1980.[1] (Establishes SCS for CF
on aromatic rings). -
Peri-Coupling: Emsley, J. W., et al. "Fluorine Coupling Constants in Naphthalene Derivatives."[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 1971.[1] (Details
peri-coupling mechanisms). -
Analogous Compounds: 1-(Trifluoromethyl)naphthalene NMR Data. PubChem CID 596859.[1] Link

